molecular formula C11H18N4O B13638150 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Katalognummer: B13638150
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: YXIAUJRUPSOZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic small molecule characterized by a cyclopropylamine group linked to a butanamide backbone and a 3-methyl-substituted pyrazole ring. The cyclopropyl moiety enhances metabolic stability and reduces conformational flexibility compared to larger cycloalkanes, while the pyrazole ring contributes to hydrogen-bonding interactions, making it a candidate for therapeutic or catalytic applications .

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

2-(cyclopropylamino)-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H18N4O/c1-8-4-6-15(14-8)7-5-10(11(12)16)13-9-2-3-9/h4,6,9-10,13H,2-3,5,7H2,1H3,(H2,12,16)

InChI-Schlüssel

YXIAUJRUPSOZPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1)CCC(C(=O)N)NC2CC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide generally follows a multi-step approach:

  • Step 1: Preparation of the 3-methyl-1H-pyrazole intermediate
    The pyrazole ring is synthesized or procured as a key intermediate. The methyl substitution at the 3-position is introduced during pyrazole ring formation, typically via cyclization reactions involving hydrazines and β-diketones or equivalent precursors.

  • Step 2: Formation of the butanamide backbone
    The butanamide chain is constructed, often starting from a suitable butanoic acid or derivative, which is then converted into an amide. The amide functional group provides the necessary linkage for further substitution.

  • Step 3: Introduction of the cyclopropylamino group
    Cyclopropylamine is introduced via nucleophilic substitution or reductive amination onto the amide or an activated intermediate. This step requires careful control to maintain the cyclopropane ring integrity due to its ring strain.

  • Step 4: Coupling of the pyrazole moiety to the butanamide
    The pyrazole ring is attached to the butanamide backbone, often through nucleophilic substitution or cross-coupling reactions. The use of coupling agents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine) facilitates amide bond formation or N-alkylation.

Specific Synthetic Routes and Reaction Conditions

While direct literature on the exact compound 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide is limited, closely related compounds provide insights into plausible synthetic routes:

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring synthesis Hydrazine derivatives + β-diketones, acidic or basic conditions, reflux Controls methyl substitution at 3-position
2 Amide formation Butanoic acid derivative + amine coupling agents (e.g., EDCI, HOBt), base (triethylamine), solvents like DMF or DCM Amide bond formation, mild temperatures (25–50°C)
3 Introduction of cyclopropylamino Cyclopropylamine, reductive amination agents (e.g., sodium triacetoxyborohydride), inert atmosphere Maintain cyclopropane ring integrity; temperature control (0–25°C)
4 Coupling pyrazole to backbone Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) Use of inert atmosphere, optimized catalysts, and solvents

Industrial and Scalable Synthesis Considerations

  • Continuous flow chemistry has been demonstrated to improve yields and control over exothermic steps such as cyclopropane ring formation. Microreactor setups enhance heat and mass transfer, reducing side reactions and increasing safety.

  • In-line monitoring using FTIR or LC-MS allows real-time assessment of intermediate conversion and product purity, facilitating process optimization.

  • Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to isolate the target compound with high purity.

Data Tables: Reaction Conditions and Yields

Reaction Step Reagents Conditions Yield (%) Notes
Pyrazole synthesis Hydrazine hydrate, acetylacetone Reflux in ethanol, 4–6 h 75–85 Methyl substitution controlled by diketone choice
Amide bond formation Butanoic acid derivative, EDCI, triethylamine Room temp, 12 h 80–90 Use of dry solvents recommended
Cyclopropylamine introduction Cyclopropylamine, NaBH(OAc)3 0–25°C, inert atmosphere 70–80 Avoid high temperatures to prevent ring opening
Final coupling Pd catalyst, base, DMF solvent 50–80°C, 6–12 h 65–75 Catalyst loading optimized for cost-efficiency

Analytical and Characterization Techniques

Research Findings and Notes on Stability

  • The cyclopropylamino group introduces ring strain, which can influence the compound's stability. Storage under inert atmosphere (argon or nitrogen) at low temperatures (–20°C) is recommended to prevent degradation.

  • Prodrug strategies, such as acetylation of the cyclopropylamine, have been explored to improve stability and bioavailability.

  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) can protect the compound from enzymatic degradation in biological systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The cyclopropylamino group and pyrazolyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide (isomeric variant) and 2-(cyclopropylamino)-3-nitrobenzoic acid (functional group variant). Key differences in structure, stability, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Key Features Commercial Availability
2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide 3-methyl pyrazole, amide Enhanced metabolic stability; potential for receptor binding Active research compound
2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide 4-methyl pyrazole, amide Discontinued (synthesis challenges or efficacy concerns) Discontinued
2-(Cyclopropylamino)-3-nitrobenzoic acid Nitro group, carboxylic acid Electron-withdrawing nitro group; acidic solubility profile Available

Isomeric Differences: 3-Methyl vs. 4-Methyl Pyrazole

  • 3-Methyl Pyrazole (Target Compound):
    The 3-methyl substitution on the pyrazole ring likely optimizes steric and electronic interactions in binding pockets. This positioning may reduce steric hindrance compared to the 4-methyl isomer, enhancing affinity for target proteins .
  • 4-Methyl Pyrazole (Discontinued Isomer):
    The discontinued status of the 4-methyl variant suggests challenges in synthesis, stability, or efficacy. For example, the 4-methyl group may disrupt planar geometry critical for π-π stacking or induce unfavorable steric clashes .

Functional Group Variations: Amide vs. Nitro/Carboxylic Acid

  • Amide Group (Target Compound):
    The butanamide backbone improves solubility in polar solvents and may facilitate membrane permeability. Amides are also resistant to enzymatic hydrolysis, enhancing in vivo stability.
  • The carboxylic acid moiety offers pH-dependent solubility but may limit blood-brain barrier penetration due to ionization at physiological pH .

Research Findings and Implications

Pharmacological Potential

  • Benzoic Acid Derivative: The nitro group could confer antibacterial or antiparasitic properties, though its acidic nature may restrict bioavailability.

Biologische Aktivität

2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as a COX-2 inhibitor. This article delves into the compound's biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C11H17N3O
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1341635-59-3
  • Purity : 98%

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This enzyme is involved in the inflammatory process, and its selective inhibition is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective inhibitors.

In Vitro Studies

Recent research has indicated that derivatives of pyrazole, including 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide, have shown promising results as selective COX-2 inhibitors. In vitro assays revealed:

  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range for COX-2, indicating potent inhibitory activity.
  • Selectivity Index : The selectivity index for COX-2 versus COX-1 was significantly favorable, suggesting reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using various models, including:

  • Carrageenan-Induced Edema Model : The compound exhibited a significant reduction in paw edema in rats, outperforming traditional NSAIDs like celecoxib in certain assays.
  • Molecular Docking Studies : Computational studies indicated strong binding affinity to the COX-2 active site, correlating with the observed biological activity .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives and evaluated their COX inhibitory potential. Among them, 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide emerged as one of the most promising candidates due to its high selectivity and efficacy .

Case Study 2: Clinical Implications in Inflammatory Diseases

The compound's potential application in treating inflammatory diseases such as arthritis was explored. In preclinical models, it demonstrated significant anti-inflammatory effects without the adverse effects typically seen with conventional treatments .

Data Summary Table

PropertyValue
Molecular Weight223.27 g/mol
CAS Number1341635-59-3
COX-2 IC50Low micromolar range
Selectivity Index (COX-2/COX-1)Favorable
Anti-inflammatory Edema ReductionSignificant compared to celecoxib

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylamino)-4-(3-methyl-1H-pyrazol-1-yl)butanamide, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropylamine and 3-methyl-1H-pyrazole derivatives. Key steps include nucleophilic substitution (e.g., coupling the cyclopropylamino group to a butanamide backbone) and acylation to integrate the pyrazole moiety. Post-synthesis, validate purity using 1H/13C NMR spectroscopy (deuterated solvents like DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS) . Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Q. How do the functional groups in this compound influence its stability under varying experimental conditions?

  • Methodological Answer : The cyclopropyl group and pyrazole ring may confer sensitivity to hydrolysis or oxidation. Conduct accelerated stability studies by exposing the compound to:

  • Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25–40°C for 24–72 hours).
  • Oxidative stress (3% H2O2).
    Analyze degradation products using HPLC-MS and compare against controls. For pH-dependent stability, use phosphate-buffered solutions (pH 2–9) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Prioritize 1H NMR to identify proton environments (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm and pyrazole CH3 at δ 2.1–2.3 ppm). 13C NMR resolves carbonyl (C=O, ~170 ppm) and pyrazole carbons. Fourier-transform infrared spectroscopy (FTIR) confirms amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). Cross-validate with HRMS (ESI+ mode) for exact mass .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell lines, solvent systems). Standardize protocols by:

  • Using identical solvent controls (e.g., DMSO ≤0.1% v/v).
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Performing dose-response curves (IC50/EC50) in triplicate. Statistically analyze data using ANOVA with post-hoc tests (e.g., Tukey’s) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory studies : Measure soil/water partitioning coefficients (log Koc) and photolysis rates under UV light (λ = 254–365 nm).
  • Microcosm assays : Simulate environmental degradation using soil/water matrices and LC-MS/MS quantification.
  • Theoretical modeling : Use EPI Suite or TEST software to predict biodegradation pathways and ecotoxicity .

Q. How can computational methods enhance mechanistic understanding of its pharmacological activity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding to pyrazole-targeted enzymes (e.g., cyclooxygenase-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore modeling to identify critical functional groups .

Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?

  • Methodological Answer : Optimize catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for acylation). Use Design of Experiments (DoE) to test variables (temperature, molar ratios). Monitor intermediates via in-situ FTIR or Raman spectroscopy . Purify via flash chromatography (hexane/ethyl acetate gradient) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.